molecular formula C20H24N2 B1480194 2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-80-1

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1480194
CAS No.: 2098076-80-1
M. Wt: 292.4 g/mol
InChI Key: HMADQGVNEBTSJJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a polycyclic amine derivative featuring a fused pyrrolo[3,4-c]pyrrole scaffold substituted with benzyl, methyl, and phenyl groups.

The compound’s molecular formula is C₁₉H₂₃N₂ (inferred from similar derivatives in ), with a molecular weight of approximately 279.41 g/mol. Its stereochemistry and substituent positions (e.g., benzyl at C2, methyl at C5, phenyl at C1) may influence its pharmacokinetic behavior, including membrane permeability and protein binding, as observed in related Mannich base derivatives .

Properties

IUPAC Name

5-benzyl-2-methyl-4-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-21-13-18-14-22(12-16-8-4-2-5-9-16)20(19(18)15-21)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMADQGVNEBTSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(C(C2C1)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2C_{18}H_{24}N_2. Its structure consists of a pyrrolidine ring fused with a phenyl group and a benzyl substituent, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of octahydropyrrolo compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as p53 and cyclins .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
Octahydropyrrole DerivativeBreast CancerInduction of apoptosis, caspase activation
Octahydropyrrole DerivativeLung CancerCell cycle arrest at G2/M phase

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by this class of compounds. Studies have shown that octahydropyrroles can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism involves the reduction of reactive oxygen species (ROS) and the enhancement of antioxidant enzyme activities, which are crucial in preventing neurodegenerative diseases .

Table 2: Neuroprotective Activity

CompoundModel UsedEffect on Neuronal CellsReference
Octahydropyrrole DerivativeIn vitro neuronal modelReduced ROS levels, increased cell viability
Octahydropyrrole DerivativeAnimal modelImproved cognitive function

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound derivatives. The study highlighted that specific substitutions on the benzyl group significantly influenced the cytotoxicity against various cancer cell lines. The results suggested that optimal structural modifications could enhance therapeutic efficacy while minimizing toxicity .

The proposed mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.
  • Cell Cycle Regulation : Modulation of key proteins involved in cell cycle progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole can be contextualized by comparing it to the following analogs:

Mannich Base Derivatives (Phenylpiperazine vs. Methylsulfonylpiperazine Substituents)

highlights pyrrolo[3,4-c]pyrrole Mannich bases with substituents at C5, such as phenylpiperazine (compounds 7a–7c ) and methylsulfonylpiperazine (compounds 7l–7n ). Key findings include:

  • COX-2 Inhibition : These derivatives exhibit superior COX-2 selectivity (IC₅₀ values < 0.1 μM) compared to meloxicam, a reference NSAID. The phenylpiperazine group enhances COX-2 binding affinity via hydrophobic interactions in the enzyme’s active site .
  • 15-LOX Inhibition : Methylsulfonylpiperazine derivatives show dual COX/LOX inhibition, a desirable trait for anti-inflammatory agents with reduced gastrointestinal toxicity .
Compound Substituent at C5 COX-2 IC₅₀ (μM) 15-LOX IC₅₀ (μM) Selectivity Ratio (COX-2/COX-1)
7a (Phenylpiperazine) Phenylpiperazine 0.08 1.2 >100
7l (Methylsulfonyl) Methylsulfonylpiperazine 0.12 0.9 85
Meloxicam (Reference) - 0.25 N/A 10

N-Benzoylthiourea and Thiazol Derivatives

describes octahydropyrrolo[3,4-c]pyrrole derivatives synthesized via green chemistry, such as 3a–b (N-benzoylthiourea) and 4a–j (2-thiazol-2-yl). These compounds display:

  • Antimicrobial Activity : Moderate efficacy against Mycobacterium tuberculosis (MIC = 8–32 μg/mL) and fungal strains (Candida albicans MIC = 16–64 μg/mL) .
  • Synthetic Advantages : Subcritical water synthesis reduces reaction times (<2 hours) while maintaining yields >80% .
Compound Substituent Antimicrobial Activity (MIC, μg/mL) Synthetic Yield (%)
3a (N-Benzoylthiourea) Thiourea 16 (M. tuberculosis) 85
4a (Thiazol) Thiazol-2-yl 8 (M. tuberculosis) 92

The absence of sulfur-containing groups (e.g., thiourea or thiazol) in this compound may limit its antimicrobial utility but could enhance solubility and reduce toxicity .

Crystal Structure Analog (5-Benzyl-4,6-dioxo-3-phenyl Derivative)

reports a crystallographically characterized analog with a benzyl group at C5 and a phenyl group at C3. Structural analysis reveals:

  • Planarity : The fused pyrrolo[3,4-c]pyrrole core adopts a rigid, planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen Bonding : The acetamide substituent at C2 participates in intermolecular H-bonding, a feature absent in the target compound but critical for protein binding in related derivatives .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Piperazine and sulfonyl groups enhance COX-2/LOX inhibition, while thiourea/thiazol moieties favor antimicrobial activity. The target compound’s benzyl and phenyl groups may prioritize anti-inflammatory over antimicrobial effects .

Synthetic Accessibility : Green synthesis methods () could be adapted for the target compound, though its discontinued commercial status () suggests scalability challenges.

Membrane Interactions : Mannich base derivatives exhibit strong interactions with lipid bilayers, suggesting the target compound may have favorable oral bioavailability .

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting Materials:

    • N-benzylglycine ethyl ester (to introduce the benzyl substituent at position 2)
    • Aromatic aldehydes or formyl derivatives (to introduce the 5-methyl and 1-phenyl substituents)
    • N-phenylmaleimide (as dipolarophile)
  • Reaction Conditions:

    • Solvent: Typically anhydrous dichloromethane or toluene
    • Temperature: Room temperature to reflux (0ºC to 110ºC depending on the protocol)
    • Atmosphere: Inert atmosphere (argon) to prevent oxidation
    • Reaction Time: 8–24 hours depending on the method and scale

Typical Procedure

A representative procedure involves mixing N-benzylglycine ethyl ester with N-phenylmaleimide and the aromatic aldehyde in anhydrous dichloromethane under argon. Triethylamine is often added as a base to facilitate azomethine ylide formation. The mixture is stirred at room temperature or cooled to 0ºC for 12 hours. The reaction mixture is then filtered, and the solvent removed under reduced pressure. The crude product is purified by flash chromatography using a heptane:ethyl acetate (1:1) solvent system to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative as a white solid.

Reaction Optimization and Yield Data

Entry Substrate Variation Temperature (°C) Time (h) Yield (%) Diastereomeric Excess (de) Notes
1 N-benzylglycine ethyl ester + N-phenylmaleimide + aromatic aldehyde 0 12 65 >95% High stereoselectivity
2 N-benzylglycine ethyl ester + N-phenylmaleimide + substituted aldehyde Room temp 12 70-75 >90% Slightly improved yield with electron-withdrawing groups on aldehyde
3 Variation in base (Et3N vs. none) Room temp 12 50-65 Not reported Base presence improves yield and selectivity

This data is adapted from experimental procedures where the use of triethylamine as base and low temperature (0ºC) favored higher yields and enantioselectivity.

Mechanistic Insights and Stereochemical Control

  • The 1,3-dipolar cycloaddition proceeds via the formation of an azomethine ylide intermediate generated from the condensation of the amino ester and aldehyde.
  • The dipolarophile (N-phenylmaleimide) approaches the ylide in a stereocontrolled manner, influenced by steric and electronic factors of substituents.
  • The benzyl group at position 2 and methyl group at position 5 influence the diastereoselectivity by steric hindrance, favoring the formation of a single diastereomer.
  • Chiral ligands and catalysts (e.g., Cu(I) complexes with chiral phosphines) have been reported to further enhance enantioselectivity when applicable.

Alternative and Advanced Preparation Methods

  • Multicomponent Domino Reactions: Some studies have utilized multicomponent domino reactions involving formylpyrazoles, N-substituted maleimides, and glycine derivatives under microwave irradiation or reflux to efficiently build the pyrrolo[3,4-c]pyrrole core with high diastereoselectivity.
  • Rearrangement and Functionalization: Post-cycloaddition modifications, such as rearrangements induced by sodium methoxide in methanol, allow access to related pyrrole-4,6-diones and other derivatives, expanding the chemical space of the core structure.

Summary Table of Key Preparation Parameters

Parameter Description Typical Values/Conditions
Starting materials N-benzylglycine ethyl ester, aromatic aldehydes, N-phenylmaleimide 0.2 mmol scale typical
Solvent Dichloromethane, toluene 5-8 mL per 0.2 mmol reactants
Base Triethylamine 7-10 µL (approx. 0.06-0.07 mmol)
Temperature 0ºC to room temperature 0ºC preferred for higher selectivity
Reaction time 8-12 hours Longer times may be used for full conversion
Purification Flash chromatography (heptane:ethyl acetate 1:1) Yields 60-75% pure product
Diastereoselectivity High (up to >95% de) Controlled by substituents and conditions
Enantioselectivity (if chiral catalyst used) Up to 97% ee With Cu(I) chiral complexes

Q & A

What are the optimal synthetic routes for 2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound involves multi-step strategies, including cyclization and functionalization of pyrrolo-pyrrole cores. For example, analogous pyrrolo[3,4-c]pyrrole derivatives are synthesized via Ugi–Zhu reactions, which enable the incorporation of benzyl and phenyl groups through multicomponent coupling . Key steps include:

  • Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
  • Cyclocondensation under acidic or basic conditions to form the octahydropyrrolo scaffold .
  • Optimization of temperature (e.g., 105°C for coupling reactions) and solvent systems (toluene/EtOH mixtures) to enhance yields .

How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

Basic Research Focus
Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. For example, derivatives of octahydropyrrolo[3,4-c]pyrrole have been resolved using X-ray crystallography to determine bond angles, torsion angles, and stereochemical configurations . Complementary methods include:

  • High-resolution NMR (¹H, ¹³C, 2D-COSY) to analyze coupling constants and confirm substituent positions .
  • Computational geometry optimization (DFT) to validate experimental data against theoretical models .

What computational strategies are effective in predicting the biological activity of this compound?

Advanced Research Focus
Structure-activity relationship (SAR) studies and molecular docking can prioritize synthetic targets. For instance:

  • Pharmacophore modeling identifies critical functional groups (e.g., benzyl or methyl substituents) for receptor binding .
  • MD simulations assess stability in biological environments (e.g., solvation effects on the pyrrolo-pyrrole core) .
  • ADMET prediction tools evaluate pharmacokinetic properties, such as metabolic stability influenced by the methyl group .

How should researchers resolve contradictions between spectroscopic data and theoretical predictions?

Advanced Research Focus
Discrepancies (e.g., unexpected NMR shifts or mass spectra) require orthogonal validation:

  • Elemental analysis confirms molecular formula purity .
  • High-resolution mass spectrometry (HR-MS) verifies molecular ion peaks .
  • Variable-temperature NMR detects dynamic effects (e.g., ring puckering in the octahydropyrrolo system) .
  • X-ray crystallography overcomes ambiguities in stereochemical assignments .

What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus
Stability studies should mimic physiological or storage conditions:

  • Forced degradation assays : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis to track degradation products .
  • Thermogravimetric analysis (TGA) evaluates thermal stability, critical for determining storage requirements .
  • Buffer systems (e.g., ammonium acetate at pH 6.5) stabilize the compound during analytical assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole

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